Cas no 99-83-2 (a-Phellandrene (Technical Grade))
99-83-2 structure
a-Phellandrene (Technical Grade) Properties
Names and Identifiers
-
- 1,3-Cyclohexadiene,2-methyl-5-(1-methylethyl)-
- 4-Isopropyl-1-methyl-1,5-cyclohexadiene
- P-MENTHA-1 5-DIENE, NATURAL, MIXTURE OF ISOMERS
- α-Phellandrene
- (3R,5R)-(+)-2,6-DIMETHYL-3,5-HEPTANEDIOL
- 2-Methyl-5-isopropyl-3-isonicotinoylhydrazono-bicyclo[3.1.0]hexan
- 2-methyl-5-isopropylcyclohexa-1,3-diene
- 3-Thujylidenehydrazide of isonicotinic acid
- 5-isopropyl-2-methyl-1,3-cyclohexadiene
- 5-isopropyl-2-methylcyclohexa-1,3-diene
- alpha-phellandrene
- ISONICOTINIC ACID,3-THUJYLIDENEHYDRAZIDE
- 2-Methyl-5-(1-methylethyl)-1,3-cyclohexadiene
- p-Mentha-1,5-diene
- Menthadiene
- Phellandrene
- alpha-Phellandrene stabilized
- (5R)-2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene
- (R)-(-)-alpha-Phellandrene
- α-Phellandrene
- (R)-2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene
- (R)-5-isopropyl-2-methylcyclohexa-1,3-diene
- alpha-phellandrene l-form
- (4R)-p-mentha-1(6),2-diene
- (5R)-5-isopropyl-2-methylcyclohexa-1,3-diene
- a-Phellandrene
- +Expand
-
- MFCD00040419
- OGLDWXZKYODSOB-UHFFFAOYSA-N
- 1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3
- CC(C)C1C=CC(=CC1)C
Computed Properties
- 136.125201g/mol
- 0
- 3.2
- 0
- 0
- 1
- 136.125201g/mol
- 136.125201g/mol
- 0Ų
- 10
- 161
- 0
- 0
- 1
- 0
- 0
- 1
Experimental Properties
- 3.13e-10 cm3/molecule*sec
- 3.16480
- 0.00000
- 13,7277
- n20/D 1.474(lit.)
- 185.55°C (rough estimate)
- 1.9±0.1 mmHg at 25°C
- Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
- 2856 | ALPHA-PHELLANDRENE
- 0.85 g/mL at 25 °C(lit.)
a-Phellandrene (Technical Grade) Security Information
- GHS02 GHS07 GHS08
- OS8080000
- 3
- 3.2
- S16; S26; S36/37
- III
- R10; R22; R36/37/38; R43
- F Xn
- UN 2319 3
- H226-H302-H315-H319-H334-H335
- P261-P305+P351+P338-P342+P311
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- III
- 10-22-36/37/38-43
- Danger
- 3.2
a-Phellandrene (Technical Grade) Customs Data
- 2902199090
-
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
a-Phellandrene (Technical Grade) Price
a-Phellandrene (Technical Grade) Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:99-83-2)
TANG SI LEI
15026964105
2881489226@qq.com
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier
(CAS:99-83-2)
ZHU YU WEI
15172537016
1018283355@qq.com
JU SHENG HUA XUE YAN JIU YUAN
Audited Supplier
(CAS:99-83-2)
CHEN PAN
18064118002
1400838822@qq.com
Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier
(CAS:99-83-2)
GU JING LI
18939883912
sales@gh-reagent.com
JI SHUI XIAN JIAN MIN TIAN RAN XIANG LIAO YOU CHANG
Audited Supplier
(CAS:99-83-2)
CENG XIAO
19870606785
1805709358@qq.com
a-Phellandrene (Technical Grade) Related Literature
-
1. Photochemical transformations of α-phellandreneKevin J. Crowley,Karen L. Erickson,Albrecht Eckell,Jerrold Meinwald J. Chem. Soc. Perkin Trans. 1 1973 2671
-
2. Studies in terpenoids. Part XLIV. Structure of the adduct from p-mentha-1,5-diene and β-naphthol, and its isomerBakthan Singaram,James Verghese J. Chem. Soc. Perkin Trans. 1 1976 1254
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3. 384. Addition reactions to conjugated systems. β-Phellandrene and maleic anhydrideNorman Frederick Goodway,Trustham F. West J. Chem. Soc. 1938 2028
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4. 106. Phellandrene nitrosites. Part I. The α- and the β-Nitrosite of l-α-phellandreneP. A. Berry,A. Killen Macbeth,T. B. Swanson J. Chem. Soc. 1939 466
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F. A. Mackenzie-Rae,A. Karton,S. M. Saunders Phys. Chem. Chem. Phys. 2016 18 27991
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A. Killen Macbeth,Gilbert E. Smith,Trustham F. West J. Chem. Soc. 1938 119
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7. CXII.—Researches on phellandrenes. Part IIHenry George Smith,Peter George Carter,John Read J. Chem. Soc. Trans. 1924 125 930
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8. 175. Application of the diene synthesis to terpenoid compounds. Part III. Reaction between β-phellandrene and β-naphtholG. G. Acheson,T. F. West J. Chem. Soc. 1949 812
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Thomas Anderson Henry,Humphrey Paget J. Chem. Soc. 1928 70
-
10. 302. Phellandrene nitrosites. Part II. The α- and the β-nitrosite of d-α-phellandreneP. A. Berry,A. Killen Macbeth,T. B. Swanson J. Chem. Soc. 1939 1418
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:99-83-2)a-Phellandrene (Technical Grade)
99%
1kg
329.0